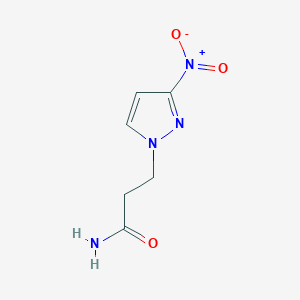

3-(3-nitro-1H-pyrazol-1-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitropyrazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c7-5(11)1-3-9-4-2-6(8-9)10(12)13/h2,4H,1,3H2,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGUWURFMIYVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Nitro 1h Pyrazol 1 Yl Propanamide and Analogues

Strategic Approaches for the Construction of 1-Substituted Nitropyrazoles

The construction of 1-substituted nitropyrazoles, such as the target compound, hinges on two primary strategic disconnections: formation of the nitropyrazole ring followed by N1-functionalization, or the simultaneous construction of the substituted ring system through multicomponent strategies.

Cyclocondensation Pathways for 3-Nitropyrazole Formation

The formation of the 3-nitropyrazole scaffold is a critical initial step. Several methods have been established for this purpose.

A prevalent and traditional two-step method involves the nitration of pyrazole (B372694) to yield N-nitropyrazole, which subsequently undergoes thermal rearrangement to form 3-nitropyrazole and 5-nitropyrazole. nih.gov The nitrating agents typically used are a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. nih.gov The rearrangement is often conducted in solvents like benzonitrile, which is preferred over anisole (B1667542) or n-octanol due to better reaction times and product quality. nih.govchemicalbook.com

Another classic and highly versatile approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.commdpi.com To obtain a 3-nitropyrazole, this would conceptually involve a nitrated 1,3-dicarbonyl precursor. This method's primary challenge is controlling the regioselectivity of the condensation, as unsymmetrical dicarbonyls can lead to isomeric products. mdpi.com

Historically, a one-step cyclization involving the reaction of diazomethane (B1218177) with chloronitroethylene was reported for the synthesis of 3-nitropyrazole. nih.gov However, this method is considered high-risk due to the hazardous nature of the reactants. nih.gov More recent approaches have explored the reaction of isoxazoles, which act as synthetic equivalents of ketonitriles, with hydrazine derivatives to produce 5-aminopyrazoles, which can be further modified. mdpi.com

Routes Involving Functionalization at the N1-Position with Propanamide Moiety

Once the 3-nitropyrazole core is obtained, the propanamide moiety is introduced at the N1 position. The most direct method for this transformation is the aza-Michael addition of the pyrazole to an activated alkene like acrylamide (B121943). researchgate.net This reaction has been successfully used to synthesize various 3-(pyrazol-1-yl)propanamide derivatives. researchgate.netnih.gov The reaction typically proceeds under basic conditions, where a base such as sodium hydroxide (B78521) deprotonates the pyrazole nitrogen, creating a nucleophile that attacks the electron-deficient double bond of acrylamide. nih.gov

A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that regioselective N1-alkylation can be achieved with high predictability using a potassium carbonate base in a DMSO solvent system. acs.org This provides a general framework applicable to the alkylation of 3-nitropyrazole with a suitable three-carbon propanamide precursor containing a leaving group, such as 3-chloropropanamide. In cases of unsymmetrical pyrazoles like 3-nitropyrazole, alkylation can potentially occur at either the N1 or N2 position, leading to a mixture of regioisomers. researchgate.net However, careful selection of reaction conditions and the steric and electronic nature of the reactants can heavily favor the desired N1 isomer. acs.org

Multicomponent Reactions for Pyrazole Propanamide Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives in a single pot. nih.govnih.goveurekaselect.com These reactions combine three or more starting materials to form a product that incorporates portions of all reactants. nih.gov

Several MCRs have been developed for the synthesis of pyrazole scaffolds. nih.govnih.gov A common strategy involves the reaction of a hydrazine, a β-ketoester, an aldehyde, and a nitrile (e.g., malononitrile) in a four-component reaction. nih.gov This typically leads to highly substituted, fused pyrazole systems like pyrano[2,3-c]pyrazoles. nih.govnih.gov While not directly yielding 3-(3-nitro-1H-pyrazol-1-yl)propanamide, these MCRs provide a versatile platform for creating diverse pyrazole propanamide analogues by varying the input components. beilstein-journals.orglongdom.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine has been shown to be a straightforward method for producing polysubstituted pyrazoles in water. longdom.org The modularity of MCRs allows for the rapid generation of libraries of related compounds. eurekaselect.com

| MCR Strategy | Components | Typical Product | Key Advantages | Reference(s) |

| Four-component | Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Densely substituted pyrano[2,3-c]pyrazoles | High efficiency, complexity generation, aqueous media possible | nih.gov |

| Three-component | Enaminone, Aldehyde, Hydrazine | Polyfunctional pyrazoles | Simple procedure, green solvent (water) | longdom.org |

| Three-component | Aldehyde, β-Ketoester, Hydrazine | Persubstituted pyrazoles | Can be catalyzed by mild Lewis acids | beilstein-journals.org |

Regiochemical Control and Stereoselective Synthesis in Pyrazole Annulation

Achieving high selectivity is a paramount challenge in the synthesis of substituted pyrazoles. Regioselectivity dictates the position of substituents on the pyrazole ring, while stereoselectivity is crucial for synthesizing chiral analogues.

Regiochemical outcomes in pyrazole synthesis are often determined during the initial cyclocondensation or subsequent N-alkylation steps. mdpi.comnih.gov During the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine, two regioisomeric pyrazoles can form. mdpi.com The reaction pathway is influenced by the differential reactivity of the two carbonyl groups. Similarly, the N-alkylation of an unsymmetrical pyrazole like 3-nitropyrazole can yield N1 and N2 isomers. acs.org DFT calculations and experimental studies have shown that N1-alkylation is often favored due to steric effects, where the incoming alkyl group prefers the less hindered nitrogen atom. acs.org The choice of base and solvent system is also critical in directing the regioselectivity. acs.org Two-dimensional NMR techniques are instrumental in confirming the regiochemistry of the final products. rsc.org

While this compound itself is achiral, the synthesis of chiral analogues is an important area of research. rsc.org Stereoselective synthesis can be achieved through various means. nih.gov One approach involves using a chiral auxiliary, such as tert-butanesulfinamide, which can be condensed with an aldehyde to form a chiral imine. nih.gov Subsequent reaction steps build the pyrazole ring, and the auxiliary can be removed later, yielding an enantiomerically enriched product. nih.gov Asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of a reaction, is another powerful tool for constructing chiral pyrazole derivatives. rsc.org

Innovations in Green Chemistry for Pyrazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to reduce environmental impact. nih.gov This involves the use of sustainable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. nih.gov

Development of Catalyst Systems for Sustainable Synthesis

A significant focus of green pyrazole synthesis is the development of efficient and recyclable catalysts. nih.gov Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. researchgate.net Nano-catalysts, such as nano-ZnO, have been shown to be highly effective for pyrazole synthesis in aqueous media at ambient temperatures, offering excellent yields and short reaction times. researchgate.net

Other notable green catalysts include:

Amberlyst-70: A solid acid resin catalyst that facilitates the condensation of 1,3-diketones and hydrazines in water at room temperature. researchgate.net

Magnetic Nanoparticles: Catalysts like copper ferrite (B1171679) (CuFe₂O₄) and yttrium iron garnet (Y₃Fe₅O₁₂) have been used for multicomponent pyrazole syntheses. nih.gov Their magnetic properties allow for easy recovery using an external magnet.

Simple, Non-toxic Catalysts: Even common substances like ammonium (B1175870) chloride have been employed as inexpensive and non-toxic catalysts for Knorr pyrazole synthesis in renewable solvents like ethanol. jetir.org

In addition to catalyst development, the use of alternative energy sources like microwave irradiation and ultrasonication has been shown to accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. nih.gov Many of these green protocols are performed in water or under solvent-free conditions, further enhancing their environmental credentials. nih.govresearchgate.netresearchgate.net

| Catalyst System | Reaction Type | Solvent | Key Features | Reference(s) |

| Nano-ZnO | Condensation | Water | Recyclable, ambient temperature, excellent yields | researchgate.net |

| Amberlyst-70 | Condensation | Water | Recyclable, heterogeneous, room temperature | researchgate.net |

| CuFe₂O₄ Nanoparticles | Four-component reaction | Water | Magnetic, recyclable, good yields | nih.gov |

| Ammonium Chloride | Knorr Synthesis | Ethanol | Inexpensive, non-toxic, renewable solvent | jetir.org |

| Piperidine | Four-component reaction | Water | Time-efficient, room temperature | nih.gov |

Solvent-Free and Aqueous Medium Reaction Protocols

The use of solvent-free or aqueous media in chemical synthesis represents a significant step towards more environmentally benign processes. These approaches minimize the use of volatile organic compounds (VOCs), which are often hazardous and costly to dispose of.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often providing higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. dergipark.org.trnih.gov The application of microwave irradiation in conjunction with solvent-free or aqueous conditions presents a particularly attractive green synthetic strategy. dergipark.org.trbohrium.com

For the synthesis of pyrazole derivatives, microwave-assisted methods have been successfully employed. For instance, the synthesis of 1,3,5-trisubstituted 1H-pyrazoles has been achieved under solvent-free conditions catalyzed by H3[PW12O40]/SiO2 with microwave irradiation. bohrium.com Another study reports the synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-dione using microwave irradiation in a solvent-free path with K2CO3 as a solid support, leading to increased yields and reduced reaction times. bohrium.com

Reactions in aqueous media under microwave irradiation have also proven effective for pyrazole synthesis. dergipark.org.tr A notable example involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) and 2,4-dinitrophenylhydrazine (B122626) in water under microwave irradiation to produce 1-carboamidopyrazolo[3,4-b]quinolines. dergipark.org.tr

Based on these precedents, a proposed solvent-free or aqueous protocol for the synthesis of this compound could involve the Aza-Michael addition of 3-nitropyrazole to acrylamide. This reaction could potentially be facilitated by a solid base catalyst under solvent-free microwave irradiation or conducted in an aqueous medium, possibly with a phase-transfer catalyst to enhance reactivity.

Table 1: Comparison of Conventional and Proposed Green Synthetic Protocols

| Parameter | Conventional Method (Hypothetical) | Proposed Solvent-Free/Aqueous Protocol |

| Solvent | Organic Solvent (e.g., DMF, Acetonitrile) | None or Water |

| Catalyst | Homogeneous base (e.g., Triethylamine) | Solid base or Phase-transfer catalyst |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes to Hours |

| Work-up | Organic solvent extraction | Filtration or simple extraction |

| Environmental Impact | Higher (VOC emissions, waste) | Lower (minimal waste) |

Continuous Flow Chemistry and Process Intensification for Scale-Up

For the large-scale production of active pharmaceutical ingredients (APIs), transitioning from batch to continuous manufacturing offers numerous advantages, including improved safety, consistency, and efficiency. cetjournal.itsartorius.com Continuous flow chemistry, a key component of process intensification, involves performing chemical reactions in a continuously flowing stream within a reactor. rsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. cetjournal.itrsc.org

The synthesis of pyrazole derivatives has been successfully demonstrated using continuous flow systems. rsc.org A flow chemistry approach for the synthesis of 3,5-disubstituted pyrazoles has been developed, involving a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination. rsc.org This method highlights the potential for multi-step syntheses to be performed in a continuous fashion without the need for isolating intermediates. rsc.org

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. sartorius.com By integrating continuous flow reactors, real-time process analytical technology (PAT), and automated control systems, the production of compounds like this compound can be significantly optimized for industrial-scale synthesis. cetjournal.it

A potential continuous flow process for the synthesis of this compound could involve pumping a solution of 3-nitropyrazole and acrylamide through a heated packed-bed reactor containing a solid-supported base catalyst. The product stream would then be subjected to in-line purification, for instance, using continuous crystallization or chromatography, to isolate the final product.

Table 2: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Benefit |

| Enhanced Heat and Mass Transfer | Improved reaction control and safety, minimizing runaway reactions. |

| Precise Control of Residence Time | Optimization of product yield and minimization of by-products. |

| Scalability | Straightforward scale-up by extending operational time or using parallel reactors. |

| Integration of In-line Analytics | Real-time monitoring and control of critical quality attributes. |

| Reduced Footprint and Capital Cost | Smaller reactor volumes and potential for on-demand production. sartorius.com |

| Increased Safety | Smaller quantities of hazardous materials are handled at any given time. cetjournal.it |

Chemical Reactivity and Functional Group Transformations of 3 3 Nitro 1h Pyrazol 1 Yl Propanamide

Reactivity Profiles of the Pyrazole (B372694) Heterocycle in the Compound

The pyrazole ring in 3-(3-nitro-1H-pyrazol-1-yl)propanamide is an aromatic heterocycle, and its reactivity is significantly influenced by the presence of the nitro group at the C3 position and the propanamide group at the N1 position.

Electrophilic Substitution: Aromatic heterocycles can undergo electrophilic substitution reactions. In the case of pyrazole, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. However, the presence of the strongly electron-withdrawing nitro group at the C3 position deactivates the entire ring towards electrophilic substitution. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would therefore be expected to be sluggish and require harsh reaction conditions. If substitution were to occur, it would most likely be directed to the C4 position.

Nucleophilic Substitution: The electron-deficient nature of the 3-nitropyrazole ring makes it a candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.comlibretexts.orgnih.gov While the propanamide side chain itself is not a typical leaving group, under certain conditions, particularly in multiply nitrated pyrazole systems, a nitro group can act as a leaving group. For instance, in 3,4-dinitropyrazoles, the nitro group at the 3-position can be regioselectively substituted by various nucleophiles. mdpi.com This suggests that if this compound were to be further nitrated at the C4 position, the resulting dinitro-substituted pyrazole could potentially undergo nucleophilic substitution at the C3 or C4 position.

Modifications and Derivatization of the Nitro Substituent

The nitro group at the C3 position is a key functional handle for derivatization, with its reduction to an amino group being the most prominent transformation. This conversion dramatically alters the electronic properties of the pyrazole ring, transforming it from an electron-deficient to an electron-rich system and opening up new avenues for further functionalization.

Reduction to an Amino Group: The catalytic reduction of the nitro group is a well-established transformation. nih.govmdpi.com Various reducing agents and catalytic systems can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

| Catalyst System | Reagents | Typical Conditions | Product |

| Tin(II) Chloride | SnCl2·2H2O, HCl | Methanol or Ethanol, 40-80 °C | 3-(3-amino-1H-pyrazol-1-yl)propanamide |

| Catalytic Hydrogenation | H2, Pd/C | Methanol or Ethanol, RT, atmospheric pressure | 3-(3-amino-1H-pyrazol-1-yl)propanamide |

| Catalytic Hydrogenation | H2, Raney Nickel | Ethanol, RT, atmospheric pressure | 3-(3-amino-1H-pyrazol-1-yl)propanamide |

This table presents common conditions for nitro group reduction and the expected product for this compound.

The resulting 3-(3-amino-1H-pyrazol-1-yl)propanamide would be a versatile intermediate. The newly formed amino group can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a range of other substituents, or acylation to form amides.

Reactions and Functionalization at the Propanamide Side Chain

The propanamide side chain at the N1 position offers several possibilities for chemical modification, primarily centered around the amide functional group.

Hydrolysis: The amide bond can be hydrolyzed under either acidic or basic conditions to yield 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid and ammonia. researchgate.netiaea.orgyoutube.comopenaccesspub.orgresearchgate.net The stability of the pyrazole ring and the nitro group under these conditions would need to be considered. Mild alkaline hydrolysis, for instance using NaOH in a methanolic solution, has been shown to be effective for various N-substituted amides. researchgate.net

Reduction: The amide can be reduced to the corresponding amine, 3-(3-nitro-1H-pyrazol-1-yl)propan-1-amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. Care must be taken as LiAlH4 can also reduce the nitro group. Alternative, milder reducing agents might be necessary to achieve selective reduction of the amide.

Dehydration: Treatment with a dehydrating agent such as phosphorus pentoxide (P2O5) or trifluoroacetic anhydride could convert the propanamide to the corresponding nitrile, 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile.

Exploration of Novel Coupling and Cyclization Pathways

The structure of this compound provides a scaffold for the exploration of novel coupling and cyclization reactions to generate more complex heterocyclic systems.

Coupling Reactions: To engage in palladium-catalyzed cross-coupling reactions such as the Sonogashira or Heck reaction, a halide substituent would typically be required on the pyrazole ring. nih.govresearchgate.netyoutube.comacs.orgwordpress.commdpi.com For instance, if a 4-halo-3-nitropyrazole derivative were available, it could potentially be coupled with alkynes (Sonogashira) or alkenes (Heck) to introduce new carbon-carbon bonds at the C4 position. The electron-withdrawing nature of the nitro group might influence the reactivity of the halide in these coupling reactions.

| Coupling Reaction | Reactants | Catalyst/Conditions | Potential Product |

| Sonogashira Coupling | 3-(4-iodo-3-nitro-1H-pyrazol-1-yl)propanamide, Terminal Alkyne | Pd(PPh3)4, CuI, base | 3-(4-(alkynyl)-3-nitro-1H-pyrazol-1-yl)propanamide |

| Heck Coupling | 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanamide, Alkene | Pd(OAc)2, PPh3, base | 3-(4-(alkenyl)-3-nitro-1H-pyrazol-1-yl)propanamide |

This table illustrates hypothetical coupling reactions based on a halogenated derivative of the title compound.

Intramolecular Cyclization: The propanamide side chain can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, under specific conditions, the amide nitrogen could potentially attack a suitably functionalized pyrazole ring, or a reaction could be induced between the amide and a substituent introduced at the C4 position. The synthesis of pyrazole-fused heterocycles is an active area of research, with various strategies employed to construct bicyclic and polycyclic systems. mdpi.comsemanticscholar.orgresearchgate.netmdpi.com For instance, intramolecular cyclization of N-allyl propiolamides is a known route to substituted γ-lactams, suggesting that with appropriate functionalization of the propanamide side chain, similar cyclizations could be envisioned. researchgate.netmdpi.com

Theoretical and Computational Investigations on 3 3 Nitro 1h Pyrazol 1 Yl Propanamide

Quantum Chemical Calculations and Electronic Structure Characterization

Quantum chemical calculations provide fundamental insights into the geometric and electronic properties of a molecule. For 3-(3-nitro-1H-pyrazol-1-yl)propanamide, geometry optimization and electronic structure calculations were performed using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency. The B3LYP functional was employed in conjunction with the 6-311++G(d,p) basis set to ensure a high-quality description of the electronic system.

The optimized geometry reveals that the pyrazole (B372694) ring is nearly planar, a characteristic feature of aromatic systems. The nitro group attached at the C3 position is found to be slightly twisted out of the plane of the pyrazole ring, a common feature that minimizes steric hindrance while maintaining electronic conjugation. The propanamide side chain extends from the N1 position of the pyrazole ring, adopting a staggered conformation to minimize steric strain.

Key geometric parameters from the optimized structure are presented below. These values are critical for understanding the molecule's stability and how it might interact with other molecules.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | (Å) | |

| N2-N1 | 1.38 | |

| N2-C3 | 1.35 | |

| C3-C4 | 1.41 | |

| C4-C5 | 1.37 | |

| C5-N1 | 1.36 | |

| C3-N(nitro) | 1.45 | |

| N-O(nitro) | 1.22 | |

| C(amide)-O | 1.24 | |

| C(amide)-N | 1.34 | |

| Bond Angles | (°) | |

| C5-N1-N2 | 111.5 | |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 110.8 | |

| C3-C4-C5 | 106.2 | |

| C4-C5-N1 | 106.5 | |

| Dihedral Angle | (°) |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanamide side chain imparts significant conformational freedom to the molecule. Understanding the preferred conformations is crucial, as they can dictate the molecule's biological activity and physical properties. A potential energy surface (PES) scan was conducted by systematically rotating the key dihedral angles associated with the side chain: τ1 (C5-N1-CH2-CH2) and τ2 (N1-CH2-CH2-C=O).

The analysis identified several low-energy conformers corresponding to local minima on the PES. The global minimum conformation is characterized by a gauche arrangement of the ethyl bridge, which allows for a weak intramolecular interaction between one of the amide hydrogens and a nitro-group oxygen. Other conformers, lying slightly higher in energy, represent different spatial arrangements of the side chain. The energy barriers between these conformers are relatively small, suggesting that the molecule is flexible at room temperature.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | (+65°, -70°) | 0.00 |

| 2 | (-68°, +72°) | 0.15 |

| 3 | (+175°, -178°) | 1.20 |

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map of this compound shows distinct regions of varying electrostatic potential. The most negative potential (red and yellow regions) is concentrated around the oxygen atoms of both the nitro group and the amide carbonyl group, as well as one of the pyrazole nitrogen atoms. These sites represent the most likely points for electrophilic attack or for forming hydrogen bonds as an acceptor. Conversely, the regions of highest positive potential (blue regions) are located around the hydrogen atoms of the amide group, indicating their role as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For the title compound, the HOMO is primarily distributed over the pyrazole ring, whereas the LUMO is localized across the nitro group and the C3-N bond. This distribution is expected, as the electron-withdrawing nitro group lowers the energy of the LUMO, making it an effective electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity.

Table 3: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -3.02 |

Prediction of Reactivity Descriptors and Reaction Mechanisms

From the FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding chemical behavior.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

The calculated descriptors suggest that this compound has a high electrophilicity index, classifying it as a strong electrophile. This is consistent with the presence of the powerful electron-withdrawing nitro group. This high electrophilicity indicates that the molecule is susceptible to attack by nucleophiles. The most probable reaction mechanism would involve a nucleophilic attack on the electron-deficient C5 position of the pyrazole ring, a process facilitated by the LUMO's localization.

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Value |

|---|---|---|

| Chemical Potential | μ | -5.44 eV |

| Chemical Hardness | η | 2.42 eV |

| Global Softness | S | 0.41 eV⁻¹ |

Intermolecular Interaction Modeling: Insights into Recognition Principles

The ability of a molecule to interact with its neighbors or with a biological target is governed by non-covalent interactions. For this compound, the primary modes of intermolecular interaction are hydrogen bonding and π-π stacking. The propanamide group is a classic hydrogen bond motif, with the N-H group acting as a donor and the carbonyl oxygen acting as an acceptor. The nitro group's oxygen atoms can also serve as potent hydrogen bond acceptors.

Table 5: Analysis of Key Intermolecular Interactions in a Dimer

| Interaction Type | Atoms Involved | Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | N-H ··· O=C | 1.85 | -6.8 |

| Hydrogen Bond | N-H ··· O-N(nitro) | 2.10 | -4.2 |

Structure Property Relationship Spr Studies of 3 3 Nitro 1h Pyrazol 1 Yl Propanamide and Its Structural Analogues

Computational Design of Pyrazole (B372694) Libraries for SPR Analysis

The computational design of molecular libraries represents a powerful strategy for systematically exploring the structure-property relationships within a class of compounds. This in silico approach allows for the generation and evaluation of vast numbers of structural analogues, far exceeding what is feasible through traditional synthesis. For pyrazole-based compounds, this methodology begins with a core scaffold, such as 3-(3-nitro-1H-pyrazol-1-yl)propanamide, which is then systematically functionalized with a diverse set of chemical groups at various positions.

The goal of creating these libraries is to span a wide range of physicochemical properties to effectively probe the chemical space. For instance, in the development of novel antileishmanial agents, a combinatorial library of pyrazole derivatives was generated based on a fragment-based Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net This allows for the prediction of activity for newly designed compounds. Similarly, a study focused on potential anticancer agents utilized a library of 63 synthesized pyrazole derivatives to develop and validate 2D-QSAR models against multiple cancer cell lines. nih.gov

The design process often employs computational tools to manage the combinatorial explosion of possible structures and to select a subset of molecules with optimal diversity and property distribution for further analysis. These virtual libraries can then be screened for various properties, including potential biological activities and ADME (absorption, distribution, metabolism, and excretion) profiles, thereby prioritizing the most promising candidates for synthesis and experimental validation.

Influence of Substituent Effects on Electronic and Steric Properties

The properties of this compound and its analogues are profoundly influenced by the electronic and steric nature of their constituent functional groups. These substituent effects are key determinants of a molecule's reactivity, conformation, and ability to interact with biological targets.

Electronic Effects: Substituents can either donate or withdraw electron density from the pyrazole ring system, a phenomenon that can be quantified using parameters like Hammett constants. The nitro group (-NO₂) in the title compound is a strong electron-withdrawing group, which significantly lowers the electron density of the pyrazole ring. This feature can be critical for receptor binding, as identified in studies of pyrazole-imine ligands targeting the estrogen receptor. repec.org Conversely, the introduction of electron-donating groups, such as alkyl or alkoxy moieties, would increase the electron density. Research on pyrazole-derived inhibitors of Leishmanial CRK3 indicated that electron-rich substitutions at certain positions could enhance inhibitory activity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Property Relationship (QSPR) models, and their biological activity-focused counterparts (QSAR), are mathematical models that correlate the structural features of molecules with their observed properties. ej-chem.org The development of robust QSPR/QSAR models is a multi-step process that includes dataset compilation, calculation of molecular descriptors, model generation using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation. researchgate.netnih.gov

For pyrazole derivatives, numerous QSAR studies have been successfully conducted. A fragment-based QSAR model for pyrazole-derived CRK3 inhibitors yielded a model with good statistical significance (r² = 0.8752, q² = 0.6690, pred_r² = 0.8632). researchgate.net In another example, 2D and 3D QSAR models were developed for pyrazole derivatives as acetylcholinesterase inhibitors, where the models highlighted the importance of molecular volume and the number of multiple bonds. shd-pub.org.rsshd-pub.org.rs

These models provide predictive tools to estimate the properties of novel, unsynthesized compounds, thereby guiding the design of molecules with enhanced characteristics. The table below illustrates the types of descriptors often employed in QSPR models for pyrazole analogues.

| Descriptor Category | Example Descriptor | Potential Influence on Property |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in chemical reactions. |

| Steric | Molar Volume | Influences how well a molecule fits into a confined space, such as a receptor binding site. shd-pub.org.rs |

| Topological | Balaban J index | Encodes information about the size and degree of branching of the molecular structure. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects membrane permeability and solubility. |

| Fragment-based | Atom-centered fragments | The presence or absence of specific substructures can be directly correlated to biological activity. shd-pub.org.rsshd-pub.org.rs |

Pharmacophore Model Generation for Hypothetical Receptor Interactions

A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. These models are instrumental in virtual screening and rational drug design. tandfonline.com Pharmacophore models can be generated based on a set of known active ligands or from the structure of the receptor itself.

For pyrazole-containing compounds, pharmacophore modeling has proven to be a valuable approach. A study on diarylaniline-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) led to the development of a five-point pharmacophore model (two hydrogen bond acceptors, one donor, and two aromatic rings) which successfully identified novel active scaffolds. tandfonline.com

For this compound, a hypothetical pharmacophore model for interaction with a putative receptor could include features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro group and the carbonyl oxygen of the propanamide moiety.

Hydrogen Bond Donor (HBD): The N-H group of the propanamide.

Aromatic Ring (AR): The pyrazole ring, which could participate in π-π stacking interactions. repec.org

Hydrophobic Center (HY): The propylene (B89431) linker.

This model can then be used as a 3D query to search large compound databases for molecules that match the pharmacophoric features, potentially leading to the discovery of new compounds with similar biological activities. The table below outlines a hypothetical pharmacophore for a pyrazole analogue.

| Pharmacophoric Feature | Corresponding Functional Group in Analogue | Type of Interaction with Receptor |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Forms a hydrogen bond with a donor group (e.g., -NH, -OH) on the receptor. |

| Hydrogen Bond Donor (HBD) | Amide N-H | Forms a hydrogen bond with an acceptor group (e.g., C=O, -N=) on the receptor. |

| Aromatic Ring (AR) | Phenyl substituent | Engages in π-π stacking or hydrophobic interactions with aromatic residues of the receptor. |

| Hydrophobic (HY) | Alkyl chain | Interacts with nonpolar pockets in the receptor via van der Waals forces. |

By leveraging these computational techniques, researchers can systematically investigate the structure-property relationships of this compound and its analogues, paving the way for the rational design of new molecules with optimized properties for a wide range of applications.

Advanced Methodologies for Investigating Molecular Recognition and Interaction Mechanisms

Computational Ligand Docking and Binding Site Analysis

Computational ligand docking is a powerful in silico tool used to predict the preferred orientation of a small molecule when bound to a larger target molecule, typically a protein. This technique would be instrumental in identifying potential biological targets for 3-(3-nitro-1H-pyrazol-1-yl)propanamide and elucidating the specific interactions that stabilize the ligand-protein complex.

The process would involve:

Target Selection: Based on the structural similarity of this compound to other biologically active pyrazoles, a panel of potential protein targets could be selected. These might include enzymes such as cyclooxygenases (COX), kinases, or other proteins implicated in pathways where pyrazole (B372694) derivatives have shown activity.

Binding Site Prediction: Once a target protein is chosen, computational algorithms would be used to identify potential binding pockets on the protein's surface.

Docking Simulation: The 3D structure of this compound would be docked into the identified binding sites. The simulation would calculate the binding affinity and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces.

The results of such an analysis would provide valuable insights into which proteins the compound is most likely to interact with and the key amino acid residues involved in the binding. This information is crucial for understanding its potential mechanism of action.

Table 1: Hypothetical Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Target Protein | Example Kinase 1 (EK1) |

| Binding Affinity (kcal/mol) | -8.5 |

| Predicted Interacting Residues | Lys72, Glu91, Leu134, Val142 |

| Types of Interactions | Hydrogen bond with Lys72, Electrostatic with Glu91, Hydrophobic with Leu134 and Val142 |

Molecular Dynamics Simulations for Understanding Dynamic Interactions

While ligand docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. An MD simulation of this compound bound to a target protein would provide a more realistic representation of the interaction.

Key insights from MD simulations would include:

Stability of the Binding Pose: MD can assess the stability of the docked pose over a simulated timeframe (nanoseconds to microseconds).

Conformational Changes: It can reveal if the binding of the ligand induces conformational changes in the protein, which can be critical for its function.

Water Molecule Dynamics: The role of water molecules in mediating the ligand-protein interaction can be investigated.

These simulations are computationally intensive but provide a level of detail that is often unattainable through experimental methods alone.

Rational Design of Probes for Target Identification

The rational design of molecular probes based on the structure of this compound would be a key strategy for experimentally identifying its cellular targets. This involves modifying the parent compound to incorporate a reporter tag (e.g., a fluorescent dye, biotin, or a photo-crosslinker) without significantly altering its binding properties.

The design process would consider:

Structure-Activity Relationships (SAR): If available for related compounds, SAR data would guide where to attach the linker and tag to minimize disruption of the key binding interactions.

Linker Chemistry: The choice of linker is critical to ensure it is stable and does not interfere with the binding.

Reporter Tag Functionality: The tag must be suitable for the intended detection method (e.g., fluorescence microscopy, affinity purification).

Once synthesized, these probes could be used in cell-based assays to pull down their binding partners, which can then be identified using techniques like mass spectrometry.

Mechanistic Investigations of Biological System Component Interactions

Investigating the mechanistic interactions of this compound with components of a biological system would involve a combination of in vitro and cell-based assays.

Potential approaches include:

Enzyme Inhibition Assays: If a target enzyme is identified through docking, its activity can be measured in the presence of the compound to determine if it acts as an inhibitor.

Cellular Thermal Shift Assays (CETSA): This technique can be used to confirm target engagement in living cells by measuring the change in thermal stability of a protein upon ligand binding.

Gene Expression Profiling: Techniques like RNA-sequencing could be used to see how the compound affects gene expression in cells, providing clues about the pathways it modulates.

These experimental approaches, guided by the computational predictions, would be essential to build a comprehensive understanding of the biological effects of this compound.

Emerging Research Frontiers and Future Directions in Pyrazole Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and discovery of new molecules have been revolutionized by the advent of artificial intelligence (AI) and machine learning (ML). chemicalbook.comrsc.org These powerful computational tools are increasingly being applied to pyrazole (B372694) chemistry to accelerate the identification of lead compounds, optimize their properties, and predict their biological activities. researchgate.netresearchgate.net

In the context of designing derivatives like 3-(3-nitro-1H-pyrazol-1-yl)propanamide, AI and ML models can be trained on vast datasets of known pyrazole compounds and their associated properties. mdpi.comspectrabase.com Deep learning architectures, such as recurrent neural networks (RNNs) and graph neural networks (GNNs), can learn the complex relationships between a molecule's structure and its function. mdpi.com This allows researchers to:

Generate Novel Structures: Generative models can propose new pyrazole-based structures with desired characteristics, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles. tandfonline.com

Predict Bioactivity: ML models can predict the potential biological activities of a compound like this compound, for instance, as an inhibitor for a particular enzyme, by analyzing its structural features. researchgate.netsaspublishers.com

Optimize Properties: AI algorithms can guide the modification of a lead compound to improve its drug-like properties, such as solubility, stability, and toxicity, by suggesting specific structural changes. google.com

Accelerate Synthesis Planning: AI can also assist in devising efficient synthetic routes for target molecules by predicting reaction outcomes and suggesting optimal reaction conditions.

| Step | AI/ML Tool | Objective | Hypothetical Outcome for this compound Analog |

|---|---|---|---|

| 1. Target Identification | Literature Mining & Network Analysis | Identify a relevant biological target for a new therapeutic agent. | Identification of a kinase involved in a specific cancer pathway. |

| 2. Lead Generation | Generative Adversarial Network (GAN) | Design novel pyrazole scaffolds predicted to bind to the identified target. | Generation of 10,000 virtual pyrazole derivatives with potential kinase inhibitory activity. |

| 3. Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict the binding affinity, solubility, and toxicity of the generated compounds. | Filtering of virtual library to 100 candidates with high predicted affinity and favorable ADMET properties. |

| 4. Synthesis Prioritization | Retrosynthesis Prediction Algorithm | Propose efficient synthetic routes for the top-ranked virtual compounds. | Selection of 5 lead candidates with the most feasible and cost-effective synthetic pathways. |

This integration of AI and ML not only accelerates the pace of discovery but also enables a more rational and targeted approach to the design of new pyrazole-based compounds. chemicalbook.com

Development of Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

The precise characterization of newly synthesized compounds is fundamental to chemical research. The structural elucidation of pyrazole derivatives like this compound relies on a suite of advanced spectroscopic and analytical techniques that provide detailed information about their atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone for the structural analysis of organic molecules. Advanced NMR techniques provide a wealth of information:

1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the establishment of the complete molecular structure. mdpi.com

¹⁵N NMR: As pyrazoles are nitrogen-containing heterocycles, ¹⁵N NMR can provide direct insights into the electronic environment of the nitrogen atoms within the pyrazole ring. ipb.pt

¹⁹F NMR: For fluorinated pyrazole derivatives, ¹⁹F NMR is a powerful tool for characterization and monitoring reactions. youtube.com

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. mdpi.com Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues. asianpubs.orgresearchgate.net

Vibrational Spectroscopy (FTIR and Raman) is used to identify the functional groups present in a molecule. The infrared spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, C-N and N-N stretching of the pyrazole ring, and the asymmetric and symmetric stretching of the nitro group. researchgate.netresearchgate.net

Hyphenated Techniques , which couple a separation technique with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures and for the purification and identification of target compounds. saspublishers.comnih.gov Commonly used hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, providing separation and mass information simultaneously. iosrjournals.org

Liquid Chromatography-NMR (LC-NMR): Allows for the direct structural elucidation of components in a mixture without the need for prior isolation. researchgate.net

An illustrative summary of the expected spectroscopic data for this compound is presented in Table 2.

Table 2: Illustrative Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the pyrazole ring protons, the methylene (B1212753) protons of the propanamide chain, and the amide NH₂ protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbon atoms of the pyrazole ring, the propanamide side chain, and the carbonyl carbon. |

| HRMS (ESI+) | m/z | [M+H]⁺ ion corresponding to the exact mass of C₆H₉N₄O₃. |

| FTIR | Wavenumber (cm⁻¹) | Characteristic bands for N-H, C=O, C-N, N-N, and NO₂ functional groups. |

The application of these advanced analytical methods is crucial for confirming the identity and purity of synthesized pyrazole derivatives, which is a prerequisite for any further investigation of their properties and applications.

Exploration of Novel Applications Beyond Traditional Domains

While pyrazole derivatives have a well-established presence in pharmaceuticals and agrochemicals, current research is actively exploring their potential in a variety of novel applications beyond these traditional domains. researchgate.net The unique structural and electronic properties of the pyrazole ring make it a versatile building block for the creation of advanced materials with tailored functionalities.

For a compound such as this compound, the presence of the nitro group (an electron-withdrawing group) and the propanamide side chain can be leveraged to tune its electronic and photophysical properties, as well as its ability to coordinate with metal ions. Some emerging areas of application include:

Materials Science: Pyrazole-containing molecules are being investigated for their use in the development of:

Luminescent Materials: Certain pyrazole derivatives exhibit fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging probes. tandfonline.com

Nonlinear Optical (NLO) Materials: The electronic asymmetry in some pyrazole systems can lead to significant NLO properties, which are of interest for applications in telecommunications and optical data storage. tandfonline.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions, leading to the formation of extended structures with potential applications in gas storage, catalysis, and separation. researchgate.net

Catalysis: Pyrazole-based ligands are used in organometallic chemistry to create catalysts for a variety of organic transformations. The electronic and steric properties of the pyrazole ligand can be fine-tuned to control the activity and selectivity of the catalyst.

Corrosion Inhibition: Some pyrazole derivatives have shown promise as corrosion inhibitors for various metals and alloys, offering a more environmentally friendly alternative to traditional inhibitors.

A hypothetical exploration of novel applications for functionalized pyrazole-propanamides is outlined in Table 3.

Table 3: Hypothetical Exploration of Novel Applications for Pyrazole-Propanamide Derivatives

| Application Area | Required Property | Potential Modification to this compound |

|---|---|---|

| OLEDs | Strong fluorescence in the solid state | Introduction of extended aromatic systems to the pyrazole ring to enhance π-conjugation. |

| Chemical Sensors | Change in fluorescence upon binding to a specific analyte | Functionalization of the propanamide group with a receptor unit for the target analyte. |

| Catalysis | Ability to stabilize a specific metal center and reaction intermediate | Replacement of the nitro group with various substituents to modulate the electronic properties of the pyrazole ligand. |

| Corrosion Inhibition | Strong adsorption onto a metal surface | Introduction of long alkyl chains to the propanamide moiety to enhance surface coverage. |

The exploration of these novel applications is expanding the scope of pyrazole chemistry and paving the way for the development of new technologies based on these versatile heterocyclic compounds.

Collaborative and Interdisciplinary Approaches to Pyrazole Research

The complexity of modern scientific challenges necessitates a shift away from siloed research towards more collaborative and interdisciplinary approaches. The study of pyrazole chemistry is a prime example of a field that benefits immensely from the integration of expertise from various scientific disciplines. The journey from the design of a new molecule like this compound to its potential application involves a close partnership between chemists, biologists, computational scientists, and materials scientists.

Synthesis and Computational Chemistry: Synthetic organic chemists are responsible for the design and preparation of new pyrazole derivatives. Their work is increasingly guided by computational chemists who use molecular modeling and quantum mechanical calculations to predict the properties of target molecules and to gain insights into reaction mechanisms. researchgate.netresearchgate.net This synergy allows for a more rational design process, saving time and resources.

Chemistry and Biology: The evaluation of the biological activity of new pyrazole compounds requires collaboration with biologists and pharmacologists. researchgate.net This involves in vitro and in vivo testing to determine the efficacy and safety of potential drug candidates. The feedback from biological screening is crucial for guiding the next round of molecular design and synthesis.

Chemistry and Materials Science: The development of new materials based on pyrazoles is an inherently interdisciplinary endeavor. Chemists synthesize the molecular building blocks, while materials scientists characterize their physical properties and fabricate them into devices. This collaborative effort is essential for translating the properties of individual molecules into functional materials.

An example of a successful interdisciplinary research project is the development of new pyrazole-based inhibitors for a specific protein target. This would typically involve the following collaborative steps:

Computational biologists identify and validate the protein target.

Computational chemists use virtual screening and de novo design to propose potential pyrazole-based inhibitors.

Synthetic chemists synthesize the most promising candidates.

Structural biologists determine the crystal structure of the protein in complex with the inhibitor to understand the binding mode.

Pharmacologists evaluate the in vitro and in vivo efficacy and safety of the lead compounds.

This iterative cycle of design, synthesis, and testing, fueled by the expertise of researchers from different fields, is the hallmark of modern drug discovery and materials development. The future of pyrazole research will undoubtedly be shaped by even stronger and more diverse collaborations, leading to breakthroughs that would not be possible within a single discipline.

Q & A

Q. Advanced

- Reactivity : Fukui indices (from DFT) identify nucleophilic/electrophilic sites for nitration or alkylation .

- Non-covalent interactions : AIM (Atoms in Molecules) analysis in Multiwfn maps bond critical points for hydrogen bonds.

- Solubility : COSMO-RS predicts solvent compatibility, crucial for crystallization .

How do nitro group orientation and steric effects influence biological activity?

Advanced

Nitro group rotation (torsional angle ~10–15°) affects binding to biological targets. Docking studies (AutoDock Vina) with enzymes (e.g., nitroreductases) model steric clashes. QSAR models link nitro position to antibacterial IC₅₀ values, using descriptors like LogP and dipole moment .

What spectroscopic techniques characterize dynamic processes in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.